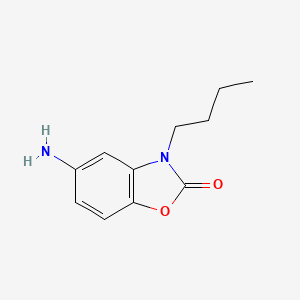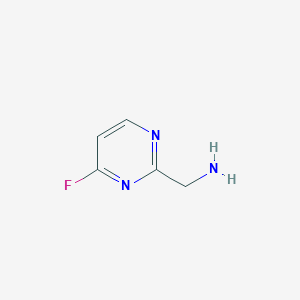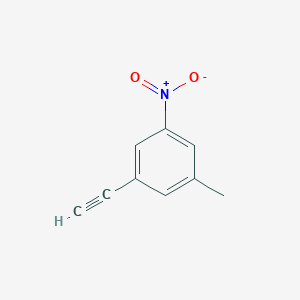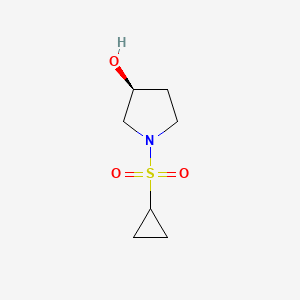![molecular formula C11H14F3NO3 B12076835 2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol: 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene , belongs to the family of fluorinated polyimides. These materials are prized for their excellent thermal stability, mechanical properties, and electrical performance. Let’s explore its synthesis, properties, and applications.
Vorbereitungsmethoden
Synthesis:: The compound is synthesized by modifying a high-purity CF₃-containing diamine, 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene. This diamine is then polycondensed with various commercially available aromatic dianhydrides. The resulting polymer is a series of fluorinated polyimides (Va–f) .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also feasible.
Substitution: Substitution reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: The products formed depend on the reaction type. Detailed studies are needed to identify specific products.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Low Dielectric Constant: Fluorinated polyimides, including this compound, exhibit low dielectric constants. This property makes them attractive for electronic applications.
Optical Transparency: Transparent polyimide films find use in flexible solar radiation protectors, liquid crystal display devices, optical waveguides, and lightwave circuits.
Solubility Enhancement: Fluorination enhances solubility, making these materials easier to process.
Biology and Medicine:: While direct biological applications are limited, the compound’s properties may find use in drug delivery systems or biomaterials.
Industry::Electro-Optical Devices: Fluorinated polyimides are promising for electro-optical and semiconductor industries due to their transparency and low birefringence.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed for a comprehensive understanding.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its trifluoromethyl-substituted aromatic structure. Researchers often compare it to other fluorinated polyimides to explore their distinct properties.
Eigenschaften
Molekularformel |
C11H14F3NO3 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
2-[2-[4-amino-2-(trifluoromethyl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)9-7-8(15)1-2-10(9)18-6-5-17-4-3-16/h1-2,7,16H,3-6,15H2 |
InChI-Schlüssel |
JHDJBJZKEYUWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



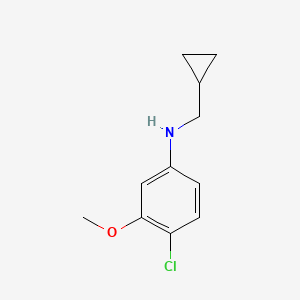
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

